N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry, including a thiophene ring, a pyridine ring, a sulfonamide group, and a dihydrobenzofuran group . These groups are often found in biologically active compounds and could potentially interact with various biological targets.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit aromaticity due to the thiophene and pyridine rings, and the sulfonamide and dihydrobenzofuran groups could potentially participate in hydrogen bonding .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds can undergo a variety of chemical reactions. For example, the pyridine ring can act as a base or nucleophile, the thiophene ring can undergo electrophilic aromatic substitution, and the sulfonamide group can participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its stability could be influenced by the presence of the aromatic rings .Scientific Research Applications
- The compound’s structure includes both a pyridine ring and a thiophene moiety. These heterocyclic components have been associated with anti-inflammatory effects .
- In vitro and in vivo studies have demonstrated potent anti-inflammatory activities for the synthesized compounds derived from this molecule. These derivatives may hold promise for managing inflammatory conditions .
- The synthesized compounds exhibit promising antioxidant activity, as evidenced by their α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation inhibition .
- CP4H inhibitors are relevant in the context of fibrosis and tissue remodeling. Further studies could explore its effectiveness in this area .
- These derivatives may have diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory effects .
- This finding highlights the compound’s reactivity and encourages further exploration of its transformation pathways .
Anti-Inflammatory Properties
Antioxidant Activity
CP4H Inhibition
Triazine Derivatives
Csp3-H Oxidation
Borate and Sulfonamide Chemistry
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c21-25(22,15-5-6-16-13(11-15)7-9-23-16)20-12-14-3-1-8-19-18(14)17-4-2-10-24-17/h1-6,8,10-11,20H,7,9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBMFFJIRRHIOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=C(N=CC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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